Isolopinavir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lopinavir is a drug used in combination with Ritonavir in the treatment of the human immunodeficiency virus (HIV). HIV is the virus responsible for acquired immune deficiency syndrome (AIDS) .

Synthesis Analysis

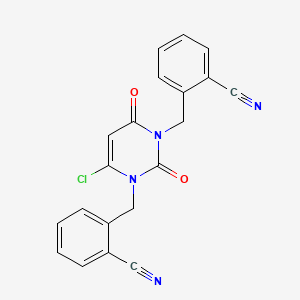

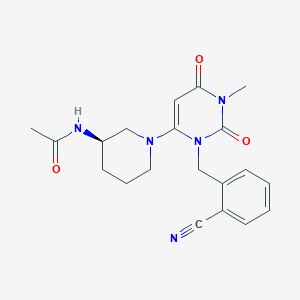

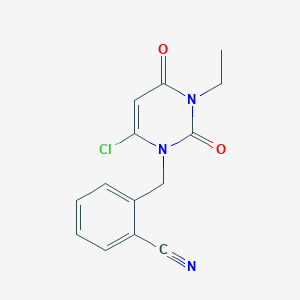

The synthesis of Lopinavir involves complex chemical reactions. One study describes the synthesis and characterization of four novel analogues of Lopinavir .Molecular Structure Analysis

The molecular structure of Lopinavir is complex and plays a crucial role in its interaction with the HIV-1 protease .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Lopinavir are complex and require a deep understanding of organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of Lopinavir would be crucial in understanding its stability, solubility, and interactions with other substances .Applications De Recherche Scientifique

Antiviral Properties in COVID-19 Treatment

Use in COVID-19 Therapy : Isolopinavir, combined with ritonavir, has been examined as a potential treatment for COVID-19. Research indicates its use in experimental antiviral therapy, showing mixed results in clinical outcomes (Kupferschmidt & Cohen, 2020). Another study highlights the recovery of patients from COVID-19 after treatment with lopinavir/ritonavir combined with other drugs (Costanzo, De Giglio, & Roviello, 2020).

Clinical Efficacy in COVID-19 : Some studies have shown the potential benefit of Isolopinavir in the management of COVID-19, particularly when used early in the treatment process (Hung et al., 2020). However, these findings are not universally consistent across all studies.

Molecular and Structural Analysis

Molecular Docking Studies : Isolopinavir has been analyzed through molecular docking studies, indicating its potential as a therapeutic candidate against SARS-CoV-2, the virus causing COVID-19 (Deshpande et al., 2020).

Enzymatic and Structural Insights : The structural analysis of Isolopinavir, particularly in the context of HIV treatment, provides insights into its mechanism of action and interaction with the HIV protease (Saskova et al., 2008).

Pharmacokinetics and Formulations

Pharmacokinetic Studies : The pharmacokinetics of Isolopinavir, when used in different formulations, have been explored to understand its absorption and bioavailability. Studies have evaluated its administration in crushed versus whole tablet forms (Best et al., 2011).

Nanostructured Lipidic Carriers : Research into the formulation of Isolopinavir using nanostructured lipidic carriers has shown promise for enhancing its effectiveness in treating HIV-associated neurocognitive disorder (Garg et al., 2019).

Clinical Trials and Reviews

Clinical Trial Outcomes : Several clinical trials have been conducted to evaluate the efficacy of Isolopinavir in the treatment of COVID-19, with varied outcomes. Some trials have not found a significant benefit of Isolopinavir over standard care in hospitalized COVID-19 patients (Horby et al., 2020).

Bibliometric Analysis : A bibliometric analysis of scientific publications on Isolopinavir and other drugs used to treat COVID-19 highlights the global scientific effort in combating the pandemic (Ruiz-Fresneda et al., 2022).

Topical Applications : Studies exploring the formulation of Isolopinavir for topical application have been conducted to improve its bioavailability and effectiveness in HIV treatment (Maniyar & Kokare, 2018).

Mécanisme D'action

Target of Action

Isolopinavir, also known as Lopinavir, is primarily targeted towards the HIV-1 protease enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, being responsible for the cleavage of the viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV .

Mode of Action

Isolopinavir acts as a protease inhibitor . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme . This scaffold cannot be cleaved by the enzyme, thus preventing the activity of the hiv-1 protease . This results in the formation of immature, noninfectious viral particles .

Biochemical Pathways

The primary biochemical pathway affected by Isolopinavir is the HIV-1 protease pathway . By inhibiting the HIV-1 protease enzyme, Isolopinavir prevents the maturation of the virus, thereby stopping the production of infectious HIV particles . This has downstream effects on the viral replication cycle, effectively halting the spread of the virus within the host .

Pharmacokinetics

Isolopinavir is often administered in combination with another drug, Ritonavir . Ritonavir is a potent inhibitor of the enzymes responsible for Isolopinavir metabolism, and its co-administration “boosts” Isolopinavir exposure and improves antiviral activity . The drug is metabolized in the liver via the CYP3A4 enzyme . It is primarily excreted in the feces, with less than 3% excreted unchanged in the urine . The half-life elimination of Isolopinavir is approximately 5 to 6 hours .

Result of Action

The primary result of Isolopinavir’s action is the inhibition of the HIV-1 protease enzyme , leading to the production of immature, noninfectious HIV particles . This effectively halts the replication of the virus within the host, slowing the progression of the disease .

Action Environment

The efficacy and stability of Isolopinavir can be influenced by various environmental factors. For instance, the presence of other medications can impact the effectiveness of Isolopinavir due to potential drug interactions . Additionally, factors such as the patient’s liver function can affect the metabolism and excretion of the drug . It’s also important to note that the viral genotype can influence the drug’s efficacy, as certain HIV-1 subtypes may have different resistance profiles .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Isolopinavir involves the conversion of a starting material, 2,6-dichloro-4-(2,3-dihydroxypropyl)phenol, to the final product through a series of chemical reactions.", "Starting Materials": [ "2,6-dichloro-4-(2,3-dihydroxypropyl)phenol", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 2,6-dichloro-4-(2,3-dihydroxypropyl)phenol is reacted with sodium hydroxide in methanol to form the corresponding sodium salt.", "Step 2: The sodium salt is then treated with hydrochloric acid to form the free acid.", "Step 3: The free acid is then reacted with sodium bicarbonate to form the corresponding sodium salt.", "Step 4: The sodium salt is extracted with ethyl acetate to obtain the crude product.", "Step 5: The crude product is purified by recrystallization from ethyl acetate to obtain the final product, Isolopinavir.", "Step 6: The final product is dried and stored under appropriate conditions." ] } | |

Numéro CAS |

1132765-59-3 |

Nom du produit |

Isolopinavir |

Formule moléculaire |

C38H50N4O5 |

Poids moléculaire |

642.83 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(2S,3S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)pentanamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

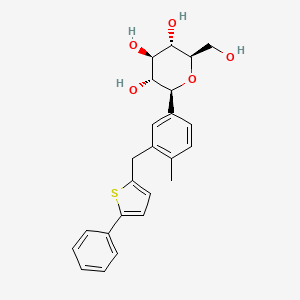

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)